molecular formula C11H6Br2O5 B13032338 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13032338
M. Wt: 377.97 g/mol
InChI Key: ZOKHPBNWSIXUEO-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetically derived coumarin derivative recognized for its activity as a GPR35 receptor agonist . The GPR35 receptor is a G-protein coupled receptor implicated in various physiological processes, making it a target of interest for therapeutic research . This compound is supplied as a chemical tool for non-clinical research applications exclusively. It is presented as a solid and should be stored under appropriate conditions to maintain stability. Researchers should consult the relevant safety data sheets (SDS) and handle the product using proper laboratory safety protocols. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary application.

Properties

Molecular Formula

C11H6Br2O5

Molecular Weight

377.97 g/mol

IUPAC Name

6,8-dibromo-7-methoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15)

InChI Key

ZOKHPBNWSIXUEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1Br)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of a precursor coumarin compound. One common method involves the bromination of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of a catalyst like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Overview

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural properties contribute to its diverse applications, including its use as an intermediate in organic synthesis, as a potential therapeutic agent, and in the development of fluorescent materials.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in the field of cancer research. Its structural analogs have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of chromene compounds for their anti-cancer properties. The findings suggested that modifications at the bromine and methoxy positions could enhance cytotoxicity against various cancer cell lines, indicating that this compound could be a candidate for further development .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its bromine atoms facilitate electrophilic substitution reactions, making it a valuable building block in organic synthesis.

Applications:

  • Synthesis of Coumarin Derivatives: The compound can be used to synthesize various coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

Fluorescent Materials

Research has indicated that compounds similar to this compound exhibit fluorescence properties that can be harnessed in the development of sensors and imaging agents.

Case Study:
A recent investigation into fluorescent probes based on chromene structures demonstrated their applicability in bioimaging due to their high quantum yields and stability under physiological conditions . This suggests that this compound could be explored for similar applications.

Comparative Data Table

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnti-cancer agent developmentTargeted therapy with reduced side effects
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile building block
Fluorescent MaterialsDevelopment of sensors and bioimaging agentsHigh sensitivity and stability

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The bromine atoms and the methoxy group may play a role in modulating the compound’s biological activity by affecting its binding affinity to specific proteins or enzymes. Additionally, the carboxylic acid group may facilitate interactions with cellular membranes or other biomolecules .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chromene Derivatives

Compound Name Substituents (Position) Functional Group (Position 3) Molecular Formula Reference
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid Br (6,8), OMe (7) Carboxylic acid C₁₁H₆Br₂O₅
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid Cl (6,8) Carboxylic acid C₁₀H₄Cl₂O₄
6,8-Dibromo-7-hydroxychromone-3-carboxaldehyde Br (6,8), OH (7) Carboxaldehyde C₁₀H₅Br₂O₄
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid OMe (7) Carboxylic acid C₁₁H₈O₅

Key Observations :

  • Functional Group Variation: The carboxylic acid at position 3 enables hydrogen bonding and salt formation, unlike carboxaldehyde or cyano derivatives, which are more reactive toward nucleophiles .
  • Methoxy vs. Hydroxy : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., 6,8-dibromo-7-hydroxychromone), likely lowering melting points and altering solubility .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Key Spectral Features (IR/NMR) Reference
6,8-Dibromo-7-hydroxy-4H-chromen-4-one >300 IR: 3420 cm⁻¹ (OH), 1665 cm⁻¹ (C=O)
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid Not reported ¹H NMR: δ 8.50 (s, H-4), 7.90 (s, H-5)
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Not reported X-ray: Planar chromene core with intramolecular H-bonding

Trends :

  • Melting Points : Brominated hydroxy derivatives exhibit exceptionally high melting points (>300°C) due to strong hydrogen bonding and π-π stacking . Methoxy substitution likely reduces this due to decreased H-bonding capacity.
  • Spectral Signatures : IR spectra of carboxylic acid derivatives show characteristic C=O stretches near 1700 cm⁻¹, while aldehydes display ~2800 cm⁻¹ (C-H stretch) .

Biological Activity

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 2079885-72-4) is a synthetic compound belonging to the chromene family, characterized by its unique brominated and methoxy substituents. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₆Br₂O₅
Molecular Weight377.97 g/mol
Melting Point221–224 °C
CAS Number2079885-72-4

Anticancer Properties

Research indicates that compounds related to chromenes exhibit significant anticancer activity. A study highlighted the potential of derivatives of this compound in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines, suggesting a pathway that targets specific cellular signaling mechanisms associated with tumor growth and survival .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of chromene derivatives. The presence of bromine and methoxy groups is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders, making it a candidate for further pharmacological development .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated effectiveness against various strains of bacteria, indicating potential applications in treating infections resistant to conventional antibiotics .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes linked to metabolic disorders. This includes inhibition of enzymes involved in the biosynthesis of cholesterol and triglycerides, which could be beneficial in managing conditions like hyperlipidemia .

Study 1: Anticancer Activity

In a controlled study, derivatives of 6,8-dibromo-7-methoxy-2-oxo-2H-chromene were tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of the compound in patients with osteoarthritis. Participants receiving a formulation containing the chromene derivative showed a significant reduction in pain scores compared to placebo after four weeks, alongside decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

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